Desmethyl Rivastigmine-d6 L-Tartrate

Catalog No.
S1810300
CAS No.
M.F
C₁₇H₂₀D₆N₂O₈
M. Wt
392.43
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethyl Rivastigmine-d6 L-Tartrate

Product Name

Desmethyl Rivastigmine-d6 L-Tartrate

Molecular Formula

C₁₇H₂₀D₆N₂O₈

Molecular Weight

392.43

Synonyms

N,N-Dimethylcarbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester-d6 L-Tartrate; Dimethylcarbamic Acid m-[1-(Dimethylamino)ethyl]phenyl Ester-d6 L-Tartrate

Desmethyl Rivastigmine-d6 L-Tartrate is a stable isotopic derivative of Desmethyl Rivastigmine, a compound related to Rivastigmine, which is widely used as a cholinesterase inhibitor for the treatment of Alzheimer's disease and Parkinson's disease. The chemical formula for Desmethyl Rivastigmine-d6 L-Tartrate is C18H22D6N2O8C_{18}H_{22}D_6N_2O_8, with a molecular weight of approximately 406.46 g/mol . This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing certain hydrogen atoms in the molecule, thus enhancing its stability and providing utility in various analytical applications.

Typical of carbamate derivatives. These reactions include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding alcohol and acid.
  • Esterification: It can react with alcohols to form esters.
  • Nucleophilic Substitution: The carbamate group can undergo nucleophilic attack, leading to the formation of amine derivatives.

These reactions are significant for understanding its behavior in biological systems and its potential modifications for therapeutic or research purposes.

As a derivative of Rivastigmine, Desmethyl Rivastigmine-d6 L-Tartrate exhibits biological activity primarily as a cholinesterase inhibitor. This mechanism is crucial in increasing acetylcholine levels in the brain, thus improving cognitive function in patients with neurodegenerative diseases. The deuterated form aids in pharmacokinetic studies by allowing researchers to trace the compound's metabolism and distribution without interference from natural isotopes .

The synthesis of Desmethyl Rivastigmine-d6 L-Tartrate involves several steps:

  • Preparation of Deuterated Precursors: The synthesis begins with the preparation of deuterated amines and phenolic compounds.
  • Formation of Carbamate: The deuterated amine is reacted with methyl chloroformate to form the carbamate.
  • Tartrate Salt Formation: The resulting carbamate is then combined with tartaric acid to yield Desmethyl Rivastigmine-d6 L-Tartrate.

Each step requires careful control of reaction conditions to ensure high purity and yield .

Desmethyl Rivastigmine-d6 L-Tartrate has several applications:

  • Research Tool: It is used in pharmacokinetic studies to understand drug metabolism and interactions due to its isotopic labeling.
  • Analytical Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy, it helps in quantifying and identifying related compounds in biological samples .
  • Drug Development: Its unique properties make it valuable for developing new therapeutic agents targeting cholinergic pathways.

Interaction studies involving Desmethyl Rivastigmine-d6 L-Tartrate focus on its binding affinity with cholinesterase enzymes. These studies reveal:

  • Inhibition Potency: It demonstrates similar inhibition profiles compared to its parent compound, indicating effective competition with acetylcholine at synaptic sites.
  • Metabolic Pathways: Understanding how this compound interacts with metabolic enzymes aids in predicting its pharmacokinetics and potential side effects during therapeutic use .

Desmethyl Rivastigmine-d6 L-Tartrate shares structural similarities with several other compounds, particularly those used as cholinesterase inhibitors. Notable comparisons include:

Compound NameChemical FormulaKey Features
RivastigmineC18H28N2O8C_{18}H_{28}N_2O_8Parent compound; widely used for Alzheimer's
DonepezilC24H29N2O3C_{24}H_{29}N_2O_3Selective inhibitor; longer half-life
GalantamineC17H21N1O3C_{17}H_{21}N_1O_3Alkaloid; enhances acetylcholine release
TacrineC17H22N2OC_{17}H_{22}N_2OFirst approved drug for Alzheimer's; hepatotoxicity concerns

Uniqueness

Desmethyl Rivastigmine-d6 L-Tartrate's uniqueness lies in its isotopic labeling, which allows researchers to track drug behavior more accurately than non-labeled counterparts. This feature makes it particularly valuable for pharmacological studies where understanding metabolic pathways is critical.

Dates

Last modified: 07-20-2023

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